N-Biotinyl Glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

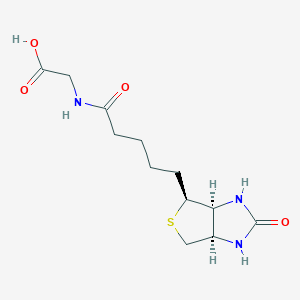

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Biotinyl Glycine

For researchers, scientists, and professionals in drug development, the synthesis of N-Biotinyl Glycine is a fundamental process for creating biotinylated probes and reagents. This guide provides a comprehensive overview of the core synthesis protocols, quantitative data, and experimental workflows.

Core Synthesis Pathway

The primary method for synthesizing this compound involves a two-step process. First, the carboxylic acid of biotin is activated, most commonly by forming an N-hydroxysuccinimide (NHS) ester. This activated biotin derivative is then reacted with the amino group of glycine to form a stable amide bond, yielding this compound.

Step 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

The synthesis of Biotin-NHS is achieved through a carbodiimide coupling reaction between (+)-biotin and N-hydroxysuccinimide (NHS), with dicyclohexylcarbodiimide (DCC) acting as the coupling agent.[1]

Step 2: Synthesis of N-(+)-Biotinyl Glycine

The activated Biotin-NHS ester readily reacts with the primary amine of glycine in a nucleophilic acyl substitution reaction.[2] This reaction is typically carried out in a basic solution to ensure the glycine's amino group is deprotonated and thus nucleophilic.[1][3] Triethylamine is a commonly used base for this purpose.[1] The N-hydroxysuccinimide group is released as a byproduct.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various protocols.

| Parameter | Value | Source |

| Biotin-NHS Synthesis | ||

| (+)-Biotin | 1.0 eq | [1] |

| N-hydroxysuccinimide (NHS) | 1.2 eq | [1] |

| Dicyclohexylcarbodiimide (DCC) | 1.3 eq | [1] |

| Solvent | Dry DMF | [1] |

| Reaction Time | 19 hours | [1] |

| Temperature | Room Temperature | [1] |

| This compound Synthesis | ||

| (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS) | 1.0 eq | [1] |

| Glycine | 1.1 eq | [1] |

| Triethylamine | 2.0 eq | [1] |

| Solvent | DMF/Water | [1] |

| Reaction Time | 16 hours | [1] |

| Temperature | Room Temperature | [1] |

Experimental Protocols

Protocol 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

This protocol is adapted from Götz et al.[1]

Materials:

-

(+)-Biotin

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dry N,N-dimethylformamide (DMF)

Procedure:

-

Suspend (+)-biotin (1.0 eq) in dry DMF and dissolve by heating.

-

Cool the solution to room temperature.

-

Add NHS (1.2 eq) and DCC (1.3 eq) to the solution.

-

Stir the reaction mixture for 19 hours at room temperature.

-

A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Concentrate the filtrate under high vacuum at 95 °C to obtain the crude Biotin-NHS ester.

Protocol 2: Synthesis of N-(+)-Biotinyl Glycine

This general procedure is for the synthesis of N-(+)-biotinyl amino acids.[1]

Materials:

-

(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

Glycine

-

Triethylamine

-

N,N-dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve glycine (1.1 eq) in water.

-

In a separate flask, dissolve Biotin-NHS (1.0 eq) in DMF.

-

Add the Biotin-NHS solution dropwise to the glycine solution over a period of 5 minutes.

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Remove the solvent under high vacuum at 95 °C.

-

Wash the crude residue with water to afford the desired this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow.

References

N-Biotinyl Glycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of N-Biotinyl Glycine, a vital reagent in bioconjugation and proteomics research. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its application in a common biochemical workflow.

Core Chemical Properties

This compound (CAS RN: 160390-90-9) is a derivative of the amino acid glycine, featuring a biotin moiety attached to the amino group.[1] This structure allows for the specific and high-affinity interaction of biotin with avidin and streptavidin, making it an invaluable tool for labeling and detecting biomolecules.

Physicochemical Data

| Property | This compound | Glycine (for reference) |

| Molecular Formula | C₁₂H₁₉N₃O₄S[1] | C₂H₅NO₂[2] |

| Molecular Weight | 301.36 g/mol [1] | 75.07 g/mol [3] |

| Melting Point | Data not available | 233 °C (decomposes)[2][3] |

| Boiling Point | 721.3 °C at 760 mmHg | Data not available |

| Density | 1.3 g/cm³ | 1.1607 g/cm³[2] |

| Solubility in Water | Soluble (qualitative) | 249.9 g/L at 25 °C[2][3] |

| Solubility in Organic Solvents | Data not available | Sparingly soluble in ethanol, insoluble in ether[3][4] |

| pKa₁ (-COOH) | Data not available | 2.34[3][4] |

| pKa₂ (-NH₃⁺) | Data not available | 9.60[3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes a method for the synthesis of this compound from glycine and an activated biotin derivative.

Materials:

-

Glycine

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Stir plate and stir bar

-

Round bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve glycine in DMF in a round bottom flask.

-

Add triethylamine to the solution to act as a base.

-

In a separate container, dissolve Biotin-NHS in DMF.

-

Slowly add the Biotin-NHS solution to the glycine solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of this compound using reverse-phase HPLC.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample dissolved in a minimal amount of Solvent A

Procedure:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude this compound onto the column.

-

Elute the compound using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the characterization of this compound using ¹H and ¹³C NMR.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Procedure:

-

Acquire a ¹H NMR spectrum to identify the protons of the biotin and glycine moieties.

-

Acquire a ¹³C NMR spectrum to identify the carbon atoms of the molecule.

-

The expected chemical shifts for the glycine alpha-carbon would be around 43-47 ppm.[5] The specific shifts will be influenced by the biotin attachment.

-

Confirm the structure by comparing the obtained spectra with expected chemical shifts and through 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pull-down assay using this compound to identify protein-protein interactions. This is a common application for biotinylated molecules in proteomics research.[6][7]

Caption: Workflow for a pull-down assay using this compound.

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific research applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Molecular Structure and Applications of N-Biotinyl Glycine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common applications of N-Biotinyl Glycine. It is intended for researchers, scientists, and drug development professionals working in the fields of proteomics, cell biology, and biochemistry.

Molecular Structure and Identification

This compound is a derivative of the amino acid glycine, where a biotin molecule is attached to the amino group. This modification allows for the highly specific and strong interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.

The IUPAC name for this compound is [3aS-(3aα,4β,6aα)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine.[1]

Molecular Identifiers:

| Identifier | Value |

| Chemical Formula | C12H19N3O4S |

| Molecular Weight | 301.36 g/mol [2][3] |

| CAS Number | 160390-90-9[2][3][4] |

| SMILES | OC(CNC(CCCC[C@H]1--INVALID-LINK--([H])[C@]2([H])CS1)=O)=O[2] |

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings.

| Property | Value | Reference |

| Boiling Point | 721.3 °C at 760 mmHg | |

| Flash Point | 390 °C | |

| Density | 1.3 g/cm³ | |

| pKa (Glycine moiety) | Carboxyl: ~2.34, Amino: ~9.60 | [5][6][7] |

| logP (Predicted) | -1.5 to -1.0 | |

| Solubility | Soluble in water | [8][9][10] |

Biological Role and Signaling Context

This compound itself is not a biologically active signaling molecule. Instead, it is a synthetic derivative used as a tool to study biological processes. Its utility stems from the individual properties of its two components: biotin and glycine.

Biotin (Vitamin B7) is a crucial coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[11] It also plays a role in epigenetic gene regulation through the biotinylation of histones.[11]

Glycine is the simplest amino acid and functions as a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[8] It acts on glycine receptors (GlyRs), which are ligand-gated chloride channels.[12] Glycine is also a fundamental building block for proteins, most notably collagen, and a precursor for the synthesis of other important biomolecules like purines and heme.[8][]

The conjugation of biotin to glycine in this compound allows researchers to leverage the high-affinity biotin-streptavidin interaction to label, detect, and isolate proteins that have been modified with or are binding to glycine or glycine-like molecules.

Simplified Glycine Receptor Signaling Pathway:

Caption: Simplified diagram of inhibitory glycine signaling.

Experimental Protocols

This compound is primarily used as a biotinylating agent. Below are generalized protocols for its application in cell surface protein labeling and its synthesis.

Cell Surface Protein Biotinylation

This protocol outlines the general steps for labeling cell surface proteins of cultured cells with a biotinylating reagent like an activated form of this compound (e.g., NHS-ester derivative).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Biotinylation buffer (e.g., PBS, pH 7.4-8.0)

-

Activated this compound (e.g., Sulfo-NHS-Biotin)

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. Place the culture dish on ice and wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[14]

-

Biotinylation: Remove the PBS and add the biotinylation buffer containing the activated this compound reagent. Incubate on ice with gentle rocking for 30 minutes.[15][16] The low temperature minimizes endocytosis of the labeled proteins.[14]

-

Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching buffer. The glycine in the quenching buffer will react with and inactivate any remaining unreacted biotinylating reagent.[14][15]

-

Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the dish. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Affinity Purification: Transfer the supernatant to a new tube and add streptavidin-agarose beads. Incubate overnight at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted glycine derivatives, which can be adapted for this compound.[17]

Materials:

-

Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)

-

Glycine

-

Sodium bicarbonate or other suitable base

-

Dimethylformamide (DMF) or a similar aprotic solvent

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve glycine in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Biotin-NHS ester in DMF.

-

Slowly add the Biotin-NHS ester solution to the glycine solution with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours or overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with HCl.

-

Extract the product into an organic solvent or induce precipitation.

-

If a precipitate forms, filter the solid and wash it with cold water and then diethyl ether.

-

Dry the resulting white solid under vacuum to yield this compound.

-

The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification of cell surface proteins using biotinylation followed by mass spectrometry.

Caption: Workflow for cell surface proteome analysis.

References

- 1. usbio.net [usbio.net]

- 2. precisepeg.com [precisepeg.com]

- 3. scbt.com [scbt.com]

- 4. abichem.com [abichem.com]

- 5. Glycine (data page) - Wikipedia [en.wikipedia.org]

- 6. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Glycine - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The inhibitory neuronal glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Cell surface biotinylation [protocols.io]

- 17. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biotin glycine linker synthesis

An In-depth Technical Guide to the Synthesis of Biotin-Glycine Linkers

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern life sciences research and drug development.[1] A widely used technique in this field is biotinylation, the process of attaching biotin to macromolecules such as proteins.[2] The extraordinary affinity between biotin (Vitamin H) and avidin or streptavidin (Ka = 10¹⁵ M⁻¹) provides a highly specific and robust method for detection, purification, and immobilization.[2]

The utility of a biotinylation reagent is often determined by the spacer arm that connects the biotin molecule to its reactive group.[3] A linker can reduce steric hindrance, improve solubility, and influence the biological properties of the conjugate.[3][4] The biotin-glycine linker, which incorporates a single glycine amino acid, is a simple yet effective spacer. Glycine-rich linkers are known to be flexible, potentially increasing the accessibility of the biotin moiety for binding to avidin or streptavidin.[5] Furthermore, the inclusion of a glycine spacer can create a biotinylation more susceptible to cleavage by the enzyme biotinidase, a feature that can be exploited in specific experimental designs.[6]

This technical guide provides a comprehensive overview of the core synthesis pathway for creating a reactive biotin-glycine linker, intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical workflows.

Core Synthesis Pathway

The synthesis of a reactive biotin-glycine linker, specifically the N-hydroxysuccinimide (NHS) ester, is typically achieved in a two-step process.

-

Formation of N-Biotinyl-Glycine: The first step involves the creation of a stable amide bond between an activated form of biotin, commonly (+)-biotin N-hydroxysuccinimide ester (Biotin-NHS), and the primary amine of glycine. This reaction is an aminolysis that proceeds via a nucleophilic attack of the glycine amine on the ester carbonyl of Biotin-NHS.[6]

-

Activation of N-Biotinyl-Glycine: The carboxyl group of the resulting N-biotinyl-glycine is then activated to make it reactive towards primary amines on a target molecule (e.g., lysine residues on a protein). This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[6]

The final product, Biotin-Glycine-NHS ester, can be readily used to conjugate the biotin-glycine moiety to proteins and other amine-containing molecules.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of biotin-glycine linkers, adapted from established protocols for similar biotin-amino acid conjugations.[6][8]

| Parameter | Step 1: N-Biotinyl-Glycine Synthesis[8] | Step 2: Biotin-Glycine-NHS Ester Synthesis[6] |

| Key Reagents | (+)-Biotin-NHS, Glycine, Triethylamine | N-Biotinyl-Glycine, NHS, DCC |

| Solvent System | DMF, Acetonitrile, Water | Anhydrous DMF or similar aprotic solvent |

| Molar Ratio | ~1.1 : 1 (Biotin-NHS : Glycine) | ~1 : 1.1 : 1.1 (Acid : NHS : DCC) |

| Reaction Temperature | Room Temperature | 0°C to Room Temperature |

| Reaction Time | 3.5 - 4 hours | 12 - 16 hours (overnight) |

| Purification Method | Trituration with Dichloromethane, Recrystallization | Trituration, Recrystallization (e.g., from isopropanol) |

| Reported Yield | ~90% (for similar amino acid) | Variable; dependent on purification success |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the biotin-glycine linker.

Protocol 1: Synthesis of N-(+)-Biotinyl-Glycine

This protocol is adapted from the synthesis of N-biotinyl-β-glutamic acid and describes the reaction of an NHS-activated biotin with a primary amine.[8]

Materials:

-

(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

Glycine

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve glycine in a mixture of triethylamine, water, and acetonitrile.

-

In a separate vessel, dissolve a slight molar excess (~1.1 equivalents) of Biotin-NHS in DMF.

-

Add the Biotin-NHS solution dropwise to the glycine solution while stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for 3.5 to 4 hours.[8]

-

Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with dichloromethane. This process involves repeatedly washing/suspending the solid product in a solvent in which it is insoluble to remove soluble impurities.[8]

-

Filter the solid product and wash it thoroughly with dichloromethane.

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as methanol/water, to yield pure N-(+)-biotinyl-glycine as a white solid.[8]

Protocol 2: Synthesis of N-(+)-Biotinyl-Glycine N-Hydroxysuccinimide Ester

This protocol describes the DCC-mediated coupling of the N-biotinyl-glycine product with N-hydroxysuccinimide to create the final, amine-reactive linker.[6]

Materials:

-

N-(+)-Biotinyl-Glycine (product from Protocol 1)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF)

-

Isopropanol

-

Dicyclohexylurea (DCU) byproduct removal filter

Procedure:

-

Dissolve N-(+)-biotinyl-glycine in anhydrous DMF in a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess (~1.1 equivalents) of NHS to the solution and stir until dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve a slight molar excess (~1.1 equivalents) of DCC in a minimal amount of anhydrous DMF.

-

Add the DCC solution dropwise to the cooled N-biotinyl-glycine and NHS mixture. A white precipitate of dicyclohexylurea (DCU) byproduct will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure completion.

-

After the reaction is complete, filter off the DCU precipitate.

-

Remove the DMF solvent from the filtrate under high vacuum.

-

Purify the resulting crude product by trituration or recrystallization from a suitable solvent like isopropanol to yield the final N-(+)-Biotinyl-Glycine NHS ester.[6]

Conclusion

The synthesis of a biotin-glycine linker via N-acylation of glycine followed by NHS-ester activation is a robust and well-established chemical strategy. This two-step process yields a versatile biotinylation reagent suitable for a wide range of applications in protein chemistry, immunoassays, and affinity chromatography. By following detailed protocols and purification procedures, researchers can reliably produce high-purity biotin-glycine linkers for specific and efficient labeling of biomolecules. The flexibility and defined chemical nature of the glycine spacer make it a valuable component in the toolkit of bioconjugation chemistry.

References

- 1. Bioconjugation - Wikipedia [en.wikipedia.org]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 6. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. preveligelab.org [preveligelab.org]

Navigating the Solubility Landscape of N-Biotinyl Glycine in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl Glycine is a crucial reagent in a multitude of biochemical assays, serving as a versatile biotinylation agent for labeling proteins, nucleic acids, and other molecules. The covalent attachment of the biotin moiety allows for highly specific and sensitive detection and purification through its strong interaction with avidin or streptavidin. However, a critical and often overlooked parameter that significantly impacts the efficiency and reproducibility of these applications is the solubility of this compound in aqueous buffers. This technical guide provides a comprehensive overview of the factors influencing its solubility, presents a framework for solubility determination, and offers detailed experimental protocols for researchers.

Physicochemical Properties of this compound

Understanding the basic physicochemical properties of this compound is fundamental to comprehending its solubility characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃O₄S |

| Molecular Weight | 301.36 g/mol |

| Structure | Biotin moiety linked to a glycine molecule |

The structure of this compound, combining the relatively hydrophobic bicyclic ring system of biotin with the hydrophilic amino acid glycine, results in amphiphilic properties that govern its behavior in aqueous solutions.

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound is not a fixed value but is influenced by several interconnected factors:

-

pH: The ionization state of the carboxylic acid group of the glycine moiety and, to a lesser extent, the ureido group of the biotin ring, is highly dependent on the pH of the buffer. At pH values above its pKa, the carboxyl group will be deprotonated, increasing the molecule's overall charge and enhancing its interaction with water, thereby increasing solubility. Conversely, at pH values below its pKa, the molecule will be less charged and likely less soluble.

-

Buffer Composition and Ionic Strength: The type of buffer salts (e.g., phosphate, TRIS) and their concentration can impact solubility. High salt concentrations can either increase solubility ("salting in") or decrease it ("salting out") depending on the specific interactions between the salt ions and this compound.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the magnitude of this effect should be determined empirically for this compound.

-

Presence of Organic Co-solvents: The addition of small amounts of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can significantly increase the solubility of this compound in aqueous buffers. However, the concentration of the co-solvent must be carefully optimized to avoid negative impacts on downstream biological assays.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively reported in publicly available literature. The solubility of biotin itself is known to be limited in neutral aqueous solutions. Therefore, it is imperative for researchers to experimentally determine the solubility of this compound under their specific experimental conditions. The following table is provided as a template for presenting such experimentally determined data.

| Buffer System | pH | Temperature (°C) | Co-solvent (% v/v) | Solubility (mg/mL) | Molar Solubility (mM) |

| Phosphate Buffer | 5.0 | 25 | None | Data to be determined | Data to be determined |

| Phosphate Buffer | 7.4 | 25 | None | Data to be determined | Data to be determined |

| Phosphate Buffer | 8.5 | 25 | None | Data to be determined | Data to be determined |

| TRIS Buffer | 7.4 | 25 | None | Data to be determined | Data to be determined |

| TRIS Buffer | 8.5 | 25 | None | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 1% DMSO | Data to be determined | Data to be determined |

Note: The values in this table are illustrative placeholders. Researchers should populate this table with their own experimental data.

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately determining the solubility of this compound. The following equilibrium solubility method is recommended.

Protocol: Equilibrium Solubility Determination of this compound

1. Materials:

-

This compound (solid)

-

Aqueous buffers of interest (e.g., Phosphate buffer at pH 5.0, 7.4, 8.5; TRIS buffer at pH 7.4, 8.5)

-

Organic co-solvent (e.g., DMSO, optional)

-

Shaking incubator or orbital shaker

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

-

If investigating the effect of a co-solvent, prepare the buffer with the desired percentage of the co-solvent before adding the this compound.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Incubate the samples under constant agitation for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be performed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After incubation, carefully remove the vials and allow them to stand for a short period to let the excess solid settle.

-

To separate the dissolved this compound from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer used for the solubility experiment.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often suitable.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

3. Data Analysis:

-

The concentration determined from the calibration curve represents the equilibrium solubility of this compound under the tested conditions.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mM).

-

Repeat the experiment at least in triplicate for each condition to ensure reproducibility and calculate the mean and standard deviation.

Visualizing Methodologies and Relationships

Diagrams can aid in understanding the experimental workflow and the factors influencing solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Key factors influencing the aqueous solubility of this compound.

Conclusion

While this compound is a widely used and invaluable tool in life sciences research, its aqueous solubility is a critical parameter that requires careful consideration and empirical determination. By understanding the factors that influence its solubility and by employing robust experimental protocols, researchers can ensure the reliability and reproducibility of their biotinylation-based assays. This guide provides the foundational knowledge and practical methodologies to empower scientists in optimizing their experimental conditions and achieving high-quality, consistent results.

N-Biotinyl Glycine: A Technical Guide for Researchers

CAS Number: 160390-90-9

This technical guide provides an in-depth overview of N-Biotinyl Glycine, a key reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, reputable suppliers, and relevant, albeit general, experimental contexts, in the absence of specific literature on this compound itself.

Core Compound Specifications

This compound is a derivative of biotin (Vitamin H) and the amino acid glycine. Its structure facilitates its use as a biotinylation reagent, introducing the high-affinity biotin tag to molecules of interest for detection, purification, and various bioassays.

| Property | Value | Reference |

| CAS Number | 160390-90-9 | [1][2] |

| Molecular Formula | C₁₂H₁₉N₃O₄S | [1][2] |

| Molecular Weight | 301.36 g/mol | [1] |

| Alternate Name | [3aS-(3a-a,4b,6a-a)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine | [2] |

| Storage Temperature | 4°C | [2] |

Commercial Suppliers

A number of reputable chemical suppliers provide this compound for research purposes. The following table summarizes some of the key suppliers.

| Supplier | Available Sizes | Grade |

| Santa Cruz Biotechnology | Contact for details | Research Grade |

| United States Biological | 50mg, 100mg, 250mg, 500mg, 1g | Highly Purified |

| ChemScene | Contact for details | Research Grade |

| MySkinRecipes | 100mg | 95% Purity |

Conceptual Experimental Protocols

General Protein Biotinylation via Amine Coupling

This protocol describes a conceptual workflow for labeling proteins with a biotin derivative that has a reactive group targeting primary amines (e.g., after converting the carboxylic acid of this compound to an NHS ester).

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Activated this compound (e.g., this compound NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the activated this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.

-

Purification: Remove excess, unreacted biotin reagent by desalting chromatography or dialysis.

Conceptual Workflow for Protein Biotinylation

Caption: A generalized workflow for protein biotinylation.

Preferential N-terminal Biotinylation of Peptides

This conceptual protocol is adapted from methods designed to selectively label the N-terminal α-amino group of peptides by controlling the reaction pH.[3]

Materials:

-

Peptide dissolved in a non-amine containing buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

Activated this compound (e.g., this compound NHS ester)

-

Anhydrous DMSO or DMF

-

Method for purification (e.g., HPLC, dialysis, gel filtration)

Procedure:

-

Peptide Preparation: Dissolve 1-10 mg of the peptide in 1 mL of reaction buffer.

-

Biotinylation Reagent Preparation: Prepare a 10 mM stock solution of the activated biotin reagent in DMSO or DMF.

-

Biotinylation Reaction: Add a sufficient volume of the biotin reagent stock to achieve a 5-fold molar excess over the peptide.

-

Incubation: Incubate the reaction mixture at 4°C for 24 hours.[3]

-

Purification: Remove unreacted biotin and byproducts using an appropriate purification method based on the peptide's molecular weight.

Logical Flow for N-terminal Peptide Biotinylation

Caption: Decision and action flow for N-terminal biotinylation.

Potential Applications in Signaling Pathway Research

While no specific signaling pathways involving this compound have been documented, biotinylation in general is a powerful tool for studying cellular signaling. Biotinylated ligands can be used to identify and isolate cell surface receptors. Furthermore, glycine itself is a key neurotransmitter and has been shown to modulate signaling pathways.

Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] In non-neuronal cells, glycine has been shown to have cytoprotective and modulatory effects.[4] For instance, in some cell types, GlyR activation leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium and downstream cellular effects such as proliferation and migration.[4]

Additionally, glycine can influence major signaling cascades such as the mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway, particularly in the context of cellular stress and growth.[5]

A biotinylated form of glycine could potentially be used as a probe to study these glycine-related signaling events, for example, in receptor-ligand interaction studies or for the affinity-based purification of glycine-binding proteins.

Conceptual Glycine-Mediated Signaling

Caption: A simplified model of glycine receptor signaling.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-Biotinyl Glycine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the theoretical molecular weight and key physicochemical properties of N-Biotinyl Glycine, a compound commonly utilized in proteomics research and other biotechnological applications.

Introduction to this compound

This compound is a biotinylation reagent that incorporates a glycine spacer, which can be useful in minimizing steric hindrance when labeling molecules. It is frequently employed in assays where the high-affinity interaction between biotin and avidin (or streptavidin) is used for detection, purification, or immobilization of proteins and other biomolecules. Understanding its fundamental physicochemical properties, starting with its molecular weight, is critical for accurate experimental design and data interpretation.

Physicochemical Data

The theoretical molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic masses of its constituent elements. This value is crucial for a variety of laboratory calculations, including molarity, mass-to-mole conversions, and mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃O₄S | [1] |

| Theoretical Molecular Weight | 301.36 g/mol | [1] |

| CAS Number | 160390-90-9 | [1][2][3] |

| Density | 1.3 g/cm³ | |

| Boiling Point | 721.3°C at 760 mmHg | |

| Flash Point | 390°C |

Note: The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (12 carbons, 19 hydrogens, 3 nitrogens, 4 oxygens, and 1 sulfur).

Conceptual Experimental Workflow: Protein Biotinylation

While the calculation of molecular weight does not involve an experimental protocol, this compound is frequently used in procedures such as protein biotinylation. The following section provides a generalized workflow for such an application.

Objective: To covalently label a target protein with a biotin moiety using this compound for subsequent detection or purification.

Methodology:

-

Reagent Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

Prepare a fresh solution of a coupling agent, such as a carbodiimide (e.g., EDC), which will activate the carboxylic acid group of this compound for reaction with primary amines on the target protein.

-

-

Biotinylation Reaction:

-

Combine the target protein solution with the this compound and the coupling agent.

-

The molar ratio of the biotinylation reagent to the protein will need to be optimized to achieve the desired degree of labeling without compromising protein function.

-

Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) that contains primary amines to react with any excess, unreacted this compound.

-

Remove the excess, unreacted biotinylation reagent and byproducts from the labeled protein sample using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Verification of Labeling:

-

Confirm the successful biotinylation of the target protein using an appropriate assay, such as a Western blot with a streptavidin-HRP conjugate or a dot blot.

-

The logical flow of this experimental process can be visualized in the diagram below.

A conceptual workflow for the biotinylation of a target protein.

References

Methodological & Application

Application Notes and Protocols for N-Biotinyl Glycine in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures, leveraging specific, reversible binding interactions.[1] The interaction between biotin (Vitamin H) and avidin or streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it an ideal system for high-specificity capture of biotinylated molecules.[2][3]

N-Biotinyl Glycine is a water-soluble derivative of biotin that can be utilized in affinity chromatography systems. While proteins and other macromolecules can be "tagged" with biotin for capture on a streptavidin-functionalized resin, the exceptional stability of the biotin-streptavidin complex presents a significant challenge for the elution of the target molecule in its native, functional state.[4] Harsh, denaturing conditions are often required to break this interaction.[2]

These application notes detail the use of this compound primarily as a competitive eluent for the gentle recovery of biotinylated proteins from affinity resins. By providing a high concentration of a soluble biotin analogue, this compound can displace the immobilized biotinylated protein, allowing for its elution under non-denaturing conditions. This is particularly effective when using affinity matrices with a lower binding affinity for biotin, such as anti-biotin antibody resins.[5]

Principle of Competitive Elution

Competitive elution relies on the law of mass action. A high concentration of a soluble ligand (the competitor, in this case, this compound) is introduced to the affinity column. The competitor binds to the immobilized binding partner (e.g., anti-biotin antibody), shifting the equilibrium and causing the release of the previously bound, biotinylated protein of interest. This allows for the recovery of the target protein in its active form, which is often crucial for downstream applications in research and drug development.

Data Presentation: Comparison of Elution Methods

The choice of elution strategy is critical and depends on the nature of the affinity matrix and the requirements of the downstream application. The following table summarizes common elution methods for biotinylated proteins.

| Elution Method | Principle | Typical Reagents | Conditions | Protein State | Typical Recovery | Resin Reusability |

| Low-pH Elution | Disruption of ionic and hydrogen bonds between the binding partners.[6] | 0.1 M Glycine-HCl, pH 2.0-3.0[2][7] | Room Temperature | Often Denatured | Moderate to High | Possible with neutralization.[5] |

| Denaturing Competitive Elution | Competitive displacement combined with denaturation of streptavidin. | 25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630[8] | 95°C for 5 minutes[8] | Denatured | High (>90%) | Not recommended.[8] |

| Gentle Competitive Elution (with Anti-Biotin Antibody Resin) | Competitive displacement of the biotinylated protein with free biotin derivative. | 4 mg/mL (~13.3 mM) this compound, 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5[5][9] | Room Temperature, 30 min incubation[5][9] | Native/Functional | High (>85%)[4][9] | Yes, with mild acid wash.[5] |

Optimization of Gentle Competitive Elution with this compound

Studies using an anti-biotin antibody agarose have optimized the conditions for competitive elution with free biotin, which is directly applicable to this compound.

Effect of this compound Concentration on Elution Recovery

| This compound Concentration | Approximate Molarity | Elution Recovery (%) |

| 1 mg/mL | 3.3 mM | ~60% |

| 2 mg/mL | 6.6 mM | ~75% |

| 4 mg/mL | 13.3 mM | >85% |

| 8 mg/mL | 26.6 mM | ~90% |

| Data adapted from a study on competitive elution of biotin-BSA from anti-biotin antibody agarose.[5][9] The results indicate that a concentration of 4 mg/mL this compound provides optimal elution efficiency, with diminishing returns at higher concentrations.[5][9] |

Effect of pH on Elution Recovery with this compound

| pH of Elution Buffer | Elution Recovery (%) |

| 6.0 | ~40% |

| 7.0 | ~55% |

| 8.0 | ~70% |

| 8.5 | >85% |

| 9.0 | >85% |

| Data adapted from a study using 1 mg/mL free biotin for elution.[10] A pH of 8.5 was found to be optimal for maximizing protein recovery during competitive elution.[9][10] |

Experimental Workflows and Logical Relationships

Experimental Protocols

Protocol 1: Biotinylation of Protein of Interest

This protocol describes a general method for biotinylating a protein containing primary amines (lysine residues and the N-terminus) using an NHS-ester of biotin.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Biotin reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for buffer exchange

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mM.

-

Add a 5 to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

The biotinylated protein is now ready for affinity purification.

Protocol 2: Affinity Purification with Low-pH (Glycine) Elution

This protocol is suitable for applications where protein denaturation is acceptable, such as Western blotting or mass spectrometry.

Materials:

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

-

Elution Buffer (0.1 M Glycine-HCl, pH 2.8)[2]

-

Neutralization Buffer (1 M Tris-HCl, pH 8.5)[2]

-

Biotinylated protein sample

Procedure:

-

Pack the streptavidin-agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.[11]

-

Apply the biotinylated protein sample to the column.

-

Wash the column with 20-30 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[11]

-

Elute the bound protein by applying the Elution Buffer to the column. Collect fractions of 0.5-1.0 mL.

-

Immediately neutralize the eluted fractions by adding Neutralization Buffer (approximately 1/10th of the fraction volume).[2]

-

Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).

Protocol 3: Gentle Competitive Elution Using this compound from Anti-Biotin Antibody Resin

This protocol is optimized for the recovery of functional, non-denatured biotinylated proteins.[5]

Materials:

-

Anti-biotin antibody agarose resin

-

Binding/Wash Buffer (PBST: PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (4 mg/mL this compound in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5)[5][9]

-

Biotinylated protein sample

Procedure:

-

Pack the anti-biotin antibody agarose resin into a column (e.g., 1 mL bed volume).

-

Equilibrate the column with 10 column volumes of Binding/Wash Buffer.[5]

-

Load the biotinylated protein sample onto the column.

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Apply the Elution Buffer to the column. Stop the flow and incubate the resin with the Elution Buffer for 30 minutes at room temperature.[5][9]

-

Resume the flow and collect the eluted fractions.

-

Repeat the elution step 2-3 times to maximize recovery.[5]

-

Pool the fractions containing the purified protein. If necessary, remove the this compound by dialysis or buffer exchange.

-

Resin Regeneration: The resin can be regenerated by washing with a mild acid (e.g., 2% acetic acid) followed by re-equilibration with Binding/Wash Buffer.[5]

Conclusion

The use of this compound as a competitive eluent provides a valuable strategy for the purification of biotinylated proteins under non-denaturing conditions, particularly when paired with an anti-biotin antibody affinity matrix. This approach overcomes the primary limitation of the strong biotin-streptavidin interaction, enabling the recovery of functional proteins for sensitive downstream applications. For end-point analyses where protein denaturation is not a concern, traditional low-pH or heat-based elution methods from streptavidin resins remain effective options. The choice of protocol should be guided by the specific requirements of the experimental goals.

References

- 1. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: expression, characterization and structure analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Improved elution strategy and new monoclonal anti-biotin antibody for LC-MS/MS characterization of protein biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ubpbio.com [ubpbio.com]

- 8. goldbio.com [goldbio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Note: N-Biotinyl Glycine Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin to proteins and peptides, a process known as biotinylation, is a cornerstone technique in life sciences research. This method is instrumental in studying protein-protein interactions, elucidating cellular signaling pathways, and identifying potential drug targets.[1] The high-affinity interaction between biotin and avidin or streptavidin allows for the efficient enrichment of biotinylated molecules from complex biological samples, making it an ideal tool for mass spectrometry (MS)-based proteomics.[1][2] N-Biotinyl Glycine is formed when the N-terminal glycine of a peptide or protein is labeled with a biotinylation reagent. This application note provides detailed protocols for the preparation of this compound-containing samples for mass spectrometry analysis, focusing on amine-reactive biotinylation strategies.

The protocols outlined below are designed to be adaptable for various research applications, from targeted protein interaction studies to large-scale proteomic profiling. By following these optimized procedures, researchers can achieve high-efficiency labeling and enrichment, leading to reliable and reproducible mass spectrometry results.

Data Presentation

Table 1: Optimization of Streptavidin Bead Enrichment Time

This table summarizes the effect of incubation time on the enrichment of biotinylated proteins. The data, based on dot blot assays, indicates that near-complete enrichment can be achieved within a few hours, challenging the conventional overnight incubation protocols.[3][4]

| Incubation Time (Hours) | Remaining Biotinylation Signal in Supernatant (%) |

| 0 | 100 |

| 1 | ~20 |

| 2 | ~5 |

| 4 | <1 |

| 8 (Overnight) | <1 |

Table 2: Comparison of Protein vs. Peptide-Level Enrichment Strategies

This table compares two common workflows for enriching biotinylated species. The choice between these strategies depends on the specific experimental goals, such as maximizing protein identifications or pinpointing specific biotinylation sites.[5]

| Feature | Protein-Level Enrichment | Peptide-Level Enrichment |

| Starting Material | Intact Proteins | Tryptic Peptides |

| Yeast Protein IDs | ~1500 | ~500 |

| Yeast Peptide IDs | ~6000 | ~2000 |

| Biotinylated Yeast Peptide IDs | ~500 | ~1500 |

| Non-specific Human Protein IDs | ~1000 | ~200 |

| Advantages | Higher number of protein identifications. | Higher number of identified biotinylation sites, lower non-specific binding. |

Table 3: Optimization of Trypsin Digestion for Biotinylated Proteins

This table shows the impact of digestion time and temperature on the efficiency of tryptic digestion of biotinylated proteins prior to mass spectrometry analysis.

| Digestion Condition | Total Protein IDs | Miscleavages (%) |

| 1 hour @ 47°C | ~3500 | ~15 |

| 4 hours @ 37°C | ~3600 | ~18 |

| Overnight @ 37°C | ~3700 | ~20 |

Experimental Protocols

Protocol 1: Preferential N-terminal Biotinylation of Peptides

This protocol is adapted for selectively labeling the N-terminal α-amino group of peptides, which is particularly useful for short peptides where labeling of internal lysine residues could interfere with function.[6]

Materials:

-

Peptide of interest

-

Reaction Buffer: 50 mM phosphate buffer, pH 6.5

-

NHS-LC-Biotin or other suitable NHS-ester of biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or HPLC for purification

Procedure:

-

Peptide Preparation: Dissolve 1-10 mg of the peptide in 1 mL of Reaction Buffer. If necessary, the peptide can be initially dissolved in a minimal amount of DMF or DMSO before dilution with the Reaction Buffer (final organic solvent concentration should be <20%).

-

Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in DMF or DMSO.

-

Biotinylation Reaction: Add a 5-fold molar excess of the 10 mM NHS-LC-Biotin stock solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at 4°C for 24 hours.

-

Purification: Remove unreacted biotinylation reagent and byproducts using a desalting column or reverse-phase HPLC.

-

Storage: Store the biotinylated peptide under conditions appropriate for the unmodified peptide.

Protocol 2: Biotinylation of Proteins

This protocol provides a general procedure for biotinylating proteins at primary amines (N-terminus and lysine residues).[7][8]

Materials:

-

Protein of interest

-

Amine-free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Biotin-PEG5-NHS Ester or similar amine-reactive biotinylation reagent

-

Anhydrous DMF or DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG5-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8][9] Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess biotinylation reagent and byproducts by dialysis or using a desalting column.

Protocol 3: Enrichment of Biotinylated Proteins/Peptides using Streptavidin Beads

This protocol describes the capture of biotinylated molecules using streptavidin-conjugated magnetic beads.[8][10]

Materials:

-

Biotinylated protein or peptide sample

-

Streptavidin magnetic beads

-

Equilibration/Wash Buffer: PBS with 0.1% Tween-20

-

Elution Buffer: 80% acetonitrile, 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in Equilibration/Wash Buffer. Place the tube on a magnetic stand to collect the beads and discard the supernatant. Repeat this wash step twice.

-

Binding: Add the biotinylated sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.[8][10]

-

Washing: Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with an excess of Equilibration/Wash Buffer to remove non-specifically bound molecules.

-

Elution: Add the Elution Buffer to the beads and incubate at room temperature for 5-10 minutes with vortexing. Place the tube on the magnetic stand and collect the supernatant containing the enriched biotinylated molecules.

Protocol 4: On-Bead Digestion of Enriched Proteins

This protocol is an alternative to elution and is often used in proximity labeling experiments to reduce sample complexity.[8]

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Digestion Buffer: 50 mM ammonium bicarbonate

-

Trypsin (mass spectrometry grade)

Procedure:

-

Washing: After the final wash step in Protocol 3, resuspend the beads in Digestion Buffer.

-

Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C with shaking. The biotinylated protein will be digested, while the biotinylated peptides may remain attached to the beads.

-

Peptide Collection: Centrifuge the sample and collect the supernatant which contains the non-biotinylated peptides. The biotinylated peptides can be subsequently eluted from the beads as described in Protocol 3.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Biotinylating Antibodies with N-Biotinyl Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the biotinylation of antibodies using N-hydroxysuccinimide (NHS) esters of biotin, a common method for attaching biotin to primary amines on proteins. Biotinylated antibodies are versatile tools in various immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry, as well as in affinity purification techniques.[1][2] The high-affinity interaction between biotin and streptavidin (or avidin) allows for significant signal amplification and robust detection.[1]

The protocol herein describes the chemical basis of the reaction, a step-by-step guide to the biotinylation process, methods for purifying the conjugated antibody, and techniques for quantifying the degree of biotinylation. Adherence to this protocol will enable researchers to produce consistently biotinylated antibodies for their specific applications.

Principle of the Reaction

The most common method for biotinylating antibodies involves the use of an N-hydroxysuccinimide (NHS) ester of biotin.[3][4] This reagent reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains, to form stable amide bonds.[3][][6] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[1][3][6]

Experimental Protocols

Materials and Reagents

-

Antibody to be biotinylated (in an amine-free buffer)

-

N-Biotinyl Glycine NHS ester (or other amine-reactive biotin derivative)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5). Buffers containing primary amines such as Tris or glycine must be avoided during the conjugation step.[1][3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system: Dialysis tubing, desalting columns (e.g., Sephadex G-25), or spin columns for buffer exchange.[3][7]

-

Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide), pH 7.4.

Antibody Preparation

-

Buffer Exchange: The antibody solution must be free of any amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., sodium azide) as these will compete with the biotinylation reaction.[3][8] Dialyze the antibody against the Reaction Buffer overnight at 4°C or use a desalting column for rapid buffer exchange.[1][2]

-

Concentration Adjustment: Adjust the antibody concentration to 1-3 mg/mL in the Reaction Buffer.[1] Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.[8]

Biotinylation Reaction

-

Prepare Biotin Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3]

-

Calculate Molar Ratio: The optimal molar ratio of biotin to antibody can vary depending on the antibody and its intended application, but a common starting point is a 20-fold molar excess of biotin.[1] The ratio may need to be optimized to achieve the desired degree of labeling without compromising antibody activity.[9]

-

Reaction Incubation: Slowly add the calculated amount of the biotin stock solution to the antibody solution while gently vortexing.[1][9] Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[1][3][8]

Quenching the Reaction

-

Add Quenching Buffer: To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[9] This will consume any unreacted NHS-biotin.

-

Incubation: Incubate for an additional 30 minutes at room temperature.[3][9]

Purification of Biotinylated Antibody

-

Removal of Unreacted Biotin: It is crucial to remove the excess, unreacted biotin from the biotinylated antibody. This can be achieved through:

-

Dialysis: Dialyze the sample against PBS (pH 7.4) at 4°C with at least three buffer changes.[1]

-

Gel Filtration/Desalting Column: Use a desalting column (e.g., Sephadex G-25) to separate the larger biotinylated antibody from the smaller, unreacted biotin molecules.[3] This is a faster method than dialysis.[3]

-

Spin Columns: For smaller sample volumes, spin columns are a convenient option for buffer exchange and removal of small molecules.[10]

-

Storage of Biotinylated Antibody

-

Determine Concentration: Measure the concentration of the purified biotinylated antibody by absorbance at 280 nm.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Recommended Molar Ratios of Biotin to Antibody

| Molar Excess of Biotin:Antibody | Expected Degree of Labeling (Biotin/Antibody) | Application Suitability |

| 5:1 - 10:1 | Low (1-3) | Applications sensitive to steric hindrance |

| 15:1 - 30:1 | Medium (4-8) | General immunoassays (ELISA, Western Blot, IHC)[1] |

| 50:1 and higher | High ( >8) | May risk antibody precipitation or loss of activity |

Table 2: Comparison of Purification Methods

| Method | Speed | Sample Volume | Efficiency of Small Molecule Removal |

| Dialysis | Slow | Large | High |

| Gel Filtration Column | Fast | Large | High |

| Spin Column | Fast | Small | High |

Quantification of Biotinylation

Determining the degree of biotinylation (the number of biotin molecules per antibody molecule) is essential for ensuring reproducibility.

HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin incorporation.[10][11] The assay is based on the displacement of HABA from avidin by the biotin in the sample, which leads to a decrease in absorbance at 500 nm.[11]

Protocol for HABA Assay:

-

Prepare a HABA/Avidin solution.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (Blank).

-

Add a known volume of the biotinylated antibody sample to the HABA/Avidin solution and mix.

-

After a brief incubation, measure the absorbance at 500 nm again.

-

Calculate the biotin concentration based on the change in absorbance, using a standard curve generated with known concentrations of free biotin.[11]

UV-Vis Spectrophotometry

Some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for the quantification of biotin incorporation by measuring the absorbance at specific wavelengths (e.g., 280 nm for the protein and 354 nm for the biotin label).[12][13]

Visualizations

Caption: Workflow for antibody biotinylation.

Caption: NHS ester reaction mechanism.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. dianova.com [dianova.com]

- 4. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. biomedres.us [biomedres.us]

- 8. drmr.com [drmr.com]

- 9. benchchem.com [benchchem.com]

- 10. mesoscale.com [mesoscale.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. interchim.fr [interchim.fr]

Application Notes: Utilizing N-Biotinyl Glycine in Competitive ELISA Protocols

Introduction

The enzyme-linked immunosorbent assay (ELISA) is a versatile and sensitive technique for detecting and quantifying a wide range of analytes. One common format, the competitive ELISA, is particularly well-suited for the detection of small molecules like glycine. This application note details the development of a competitive ELISA protocol that leverages the high affinity of the biotin-streptavidin interaction through the use of N-Biotinyl Glycine for enhanced signal detection and sensitivity.

In this assay, free glycine in a sample competes with a fixed amount of biotinylated glycine for binding to a limited number of anti-glycine antibody binding sites. The amount of biotinylated glycine bound to the antibody is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction. The intensity of the resulting color is inversely proportional to the concentration of glycine in the sample. This method offers a robust and quantitative approach for researchers in various fields, including neuroscience, metabolism, and drug development.

Principle of the Assay

This competitive ELISA is based on the competition between glycine in the sample and this compound for binding to a specific anti-glycine antibody. The microtiter plate is pre-coated with a capture antibody specific for glycine. When the sample and the this compound conjugate are added to the wells, they compete for binding to the immobilized antibody. After an incubation period, unbound reagents are washed away. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated glycine captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The reaction is then stopped, and the optical density is measured. A standard curve is generated using known concentrations of glycine, and the concentration of glycine in the samples is determined by comparing their absorbance to the standard curve.[1][2][3][4]

Experimental Protocols

Materials Required but Not Supplied

-

Microplate reader capable of measuring absorbance at 450 nm.[2]

-

High-precision single and multi-channel pipettes and disposable tips.

-

Centrifuge.

-

Vortex mixer.

-

Absorbent paper.

-

Deionized or double-distilled water.

Reagent Preparation

-

Wash Buffer (1x): If supplied as a concentrate (e.g., 25x), dilute with deionized water to the final working concentration.

-

Standard Solutions: Reconstitute the lyophilized glycine standard with the provided Standard Diluent Buffer to create a stock solution. Perform serial dilutions of the stock solution with the Standard Diluent Buffer to generate a standard curve.[1]

-

Biotinylated-Conjugate (1x): If supplied as a concentrate (e.g., 100x), dilute with the Biotinylated-Conjugate Diluent to the final working concentration.

-

Streptavidin-HRP (1x): If supplied as a concentrate (e.g., 100x), dilute with the HRP Diluent to the final working concentration.

Assay Procedure

-

Plate Preparation: Determine the number of wells required for standards, samples, and a blank.

-

Standard and Sample Addition: Add 50 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells.[1][3]

-

Competitive Reaction: Immediately add 50 µL of the 1x Biotinylated-Conjugate to each well. Mix gently and cover the plate. Incubate for 1 hour at 37°C.[1][2]

-